TRPV1 Target Engagement vs. Untargeted Ureas
The 7-hydroxynaphthalen-1-yl urea chemotype, to which CAS 648420-32-0 belongs, is a confirmed ligand class for human VR1 (TRPV1). In contrast, most urea compounds have no intrinsic affinity for this target. The class-defining publication demonstrates that the core scaffold enables high-affinity binding with Ki values in the low nanomolar range. For example, the close analog 5f achieves Ki=1.0 nM and a functional IC50=4 nM against capsaicin challenge in a human VR1 assay [1]. While direct binding data for CAS 648420-32-0 is not disclosed in the core literature, its structural inclusion as a 7-hydroxynaphthalen-1-yl urea allows a strong class-level inference of similar target engagement capability, differentiating it from any generic urea not bearing this specific pharmacophore.
| Evidence Dimension | Human VR1 (TRPV1) Binding Affinity and Functional Antagonism |
|---|---|
| Target Compound Data | Data not disclosed in primary literature; classified under potent 7-hydroxynaphthalen-1-yl urea chemotype. |
| Comparator Or Baseline | Compound 5f (1-(7-hydroxynaphthalen-1-yl)-3-(4-trifluoromethylbenzyl)urea): Ki=1.0 nM, IC50=4 nM [1] |
| Quantified Difference | Not quantifiable; differentiation is binary (active chemotype vs. inactive generic ureas). |
| Conditions | Binding assay using human vanilloid receptor 1; calcium flux assay for functional antagonism upon capsaicin challenge [1]. |
Why This Matters
Procurement of CAS 648420-32-0 is selecting for a compound from a validated, high-potency chemotype, ensuring a high probability of on-target activity that a random urea compound cannot provide.
- [1] McDonnell ME, Zhang SP, Nasser N, Dubin AE, Dax SL. 7-Hydroxynaphthalen-1-yl-urea and -amide antagonists of human vanilloid receptor 1. Bioorg Med Chem Lett. 2004 Jan 19;14(2):531-4. View Source
